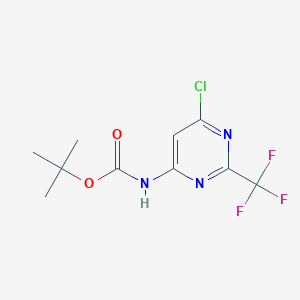
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 2,4-dichloropyrimidine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while hydrolysis of the carbamate group results in the formation of the corresponding amine.
科学的研究の応用
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate has several scientific research applications, including:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate depends on its specific application. In pharmaceuticals, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. In agrochemicals, it may target enzymes essential for plant growth or pest survival, thereby exerting its herbicidal or pesticidal effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 6-bromo-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
- Tert-butyl 6-fluoro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
- Tert-butyl 6-iodo-2-(trifluoromethyl)pyrimidin-4-ylcarbamate
Uniqueness
Tert-butyl 6-chloro-2-(trifluoromethyl)pyrimidin-4-ylcarbamate is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.
特性
分子式 |
C10H11ClF3N3O2 |
|---|---|
分子量 |
297.66 g/mol |
IUPAC名 |
tert-butyl N-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C10H11ClF3N3O2/c1-9(2,3)19-8(18)17-6-4-5(11)15-7(16-6)10(12,13)14/h4H,1-3H3,(H,15,16,17,18) |
InChIキー |
OVGFHGOZAMUTAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=N1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















